

# Comparing N-hydroxypipecolic acid-induced gene expression in different plant species

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## Compound of Interest

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## A Comparative Guide to N-hydroxypipecolic Acid-Induced Gene Expression in Plants

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic responses to **N-hydroxypipecolic acid** (NHP) across different plant species, with a focus on the model organism *Arabidopsis thaliana* and the economically important crop, wheat (*Triticum aestivum*). While the role of NHP in inducing systemic acquired resistance (SAR) is conserved across various plant species, including tomato (*Solanum lycopersicum*), comprehensive quantitative data on its impact on the tomato transcriptome is not as readily available as for *Arabidopsis* and wheat. This guide summarizes the existing quantitative data, details the experimental protocols for such studies, and visualizes the key signaling pathways and workflows.

## Data Presentation: Quantitative Comparison of NHP-Induced Gene Expression

The application of NHP triggers a significant reprogramming of the transcriptome in both *Arabidopsis* and wheat, with a strong emphasis on the upregulation of defense-related genes.

Plant Species	Experimental Approach	Total Genes Analyzed	Upregulated Genes	Downregulated Genes	Key Upregulated Gene Families/ Pathways	Reference
Arabidopsis thaliana	RNA-seq of whole plants treated with 1mM NHP via soil drench for 24 hours.	27,654	1,883	663	Salicylic acid (SA) biosynthesis, Pipecolic acid (Pip) biosynthesis, Phytoalexin (camalexin) biosynthesis, Pathogenesis-related (PR) genes, WRKY transcription factors.	<a href="#">[1]</a>
Triticum aestivum (Wheat)	RNA-seq of seedlings treated with NHP.	50,696	1,638	1,254	Nucleotide-binding leucine-rich repeat (NLR) immune receptors, Callose synthases, Genes associated	<a href="#">[2]</a>

with DNA  
replication  
and repair.

Solanum lycopersicu m (Tomato)	Data from comprehen sive RNA- seq studies are limited. However, studies have shown that tomato produces NHP in response to pathogens and that exogenous NHP application induces SAR. It is expected that defense- related genes, such as pathogene sis-related (PR) genes, are upregulate d.	Not Available	Not Available	Not Available	Defense- related genes (qualitativel y confirmed).	<a href="#">[3]</a>

## Experimental Protocols

This section details the methodologies for conducting experiments to analyze NHP-induced gene expression.

### N-hydroxypipicolinic Acid (NHP) Treatment of Plants

a) Soil Drench Application (for potted plants like *Arabidopsis thaliana* and tomato):

- Grow plants in individual pots under controlled environmental conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
- Prepare a 1 mM aqueous solution of **N-hydroxypipicolinic acid**.
- For each plant, apply 10 mL of the 1 mM NHP solution directly to the soil.[\[1\]](#)
- For control plants, apply 10 mL of water.
- Harvest leaf tissue for RNA extraction at desired time points (e.g., 24 or 48 hours after treatment).[\[1\]](#)[\[4\]](#)

b) Leaf Infiltration (for direct application to leaves):

- Prepare a 1 mM solution of NHP in 10 mM MgCl<sub>2</sub>. The MgCl<sub>2</sub> solution serves as the mock control.[\[4\]](#)
- Using a needleless syringe, gently infiltrate the underside of three to four leaves per plant with either the NHP solution or the mock control.
- Harvest the infiltrated leaves and/or systemic (non-infiltrated) leaves at specified time points (e.g., 48 hours post-infiltration) for RNA analysis.[\[4\]](#)

### RNA Extraction, Library Preparation, and Sequencing

a) RNA Extraction from Plant Tissues (General Protocol using TRIzol):

This protocol can be adapted for *Arabidopsis*, wheat, and tomato leaves. For tissues with high fiber content like tomato stems, modifications may be necessary.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Harvest approximately 100 mg of leaf tissue and immediately freeze in liquid nitrogen to prevent RNA degradation.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Add 1 mL of TRIzol reagent to the powdered tissue and vortex thoroughly.
- Incubate at room temperature for 5 minutes.
- Add 200  $\mu$ L of chloroform, shake vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
- Centrifuge at 12,000 x g for 15 minutes at 4°C.
- Transfer the upper aqueous phase to a new tube.
- Precipitate the RNA by adding 500  $\mu$ L of isopropanol and incubating at room temperature for 10 minutes.
- Centrifuge at 12,000 x g for 10 minutes at 4°C.
- Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
- Centrifuge at 7,500 x g for 5 minutes at 4°C.
- Air-dry the pellet and resuspend in RNase-free water.
- Treat the RNA sample with DNase I to remove any contaminating genomic DNA.[9]
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and an Agilent Bioanalyzer.[6][9]

#### b) RNA-seq Library Preparation and Sequencing:

- Start with high-quality total RNA (e.g., 1  $\mu$ g).
- Isolate mRNA using oligo(dT) magnetic beads.[9]
- Fragment the mRNA into smaller pieces.

- Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.[\[9\]](#)
- Perform end-repair, A-tailing, and ligation of sequencing adapters.
- Amplify the library by PCR.
- Sequence the prepared libraries on an Illumina platform (e.g., HiSeq or NovaSeq).[\[9\]](#)

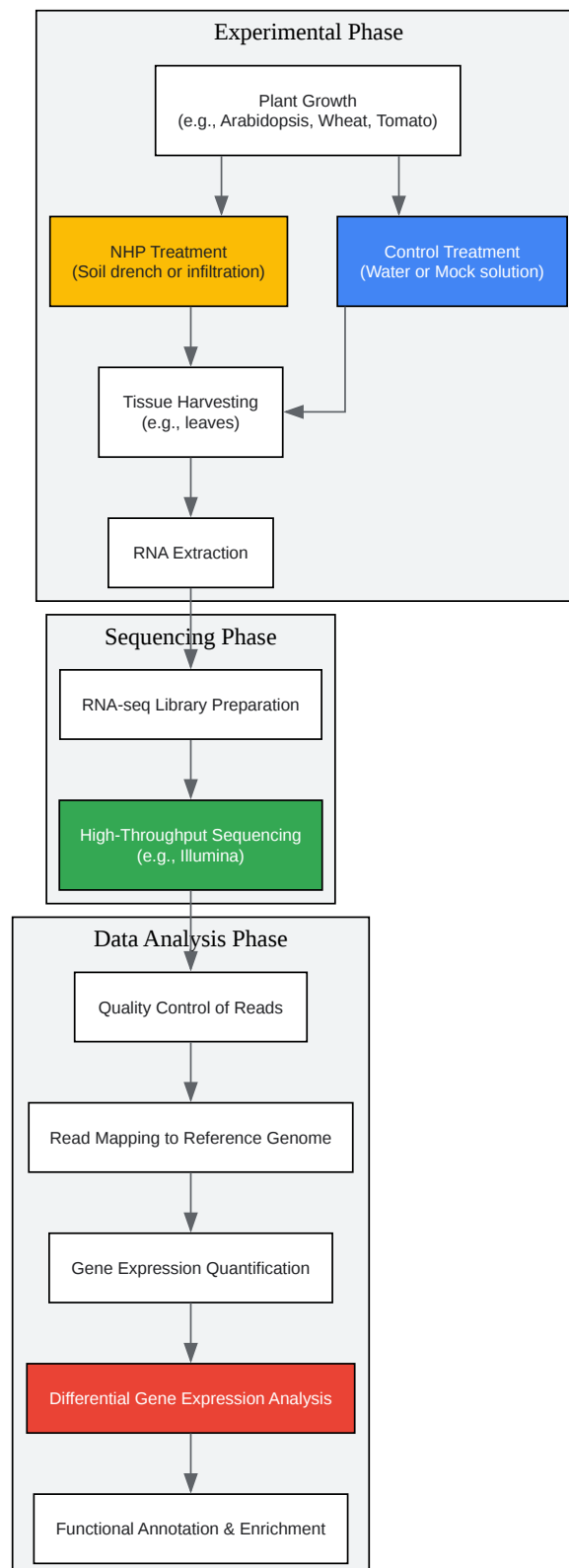
## Bioinformatics Analysis of RNA-seq Data

- Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
- Read Mapping: Align the high-quality reads to the respective reference genome (*Arabidopsis thaliana*, *Triticum aestivum*, or *Solanum lycopersicum*) using a splice-aware aligner such as HISAT2 or STAR.
- Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
- Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between NHP-treated and control samples using packages like DESeq2 or edgeR in R. A common threshold for significance is a false discovery rate (FDR) adjusted p-value < 0.05.[\[1\]](#)
- Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the list of DEGs to identify over-represented biological processes and pathways.

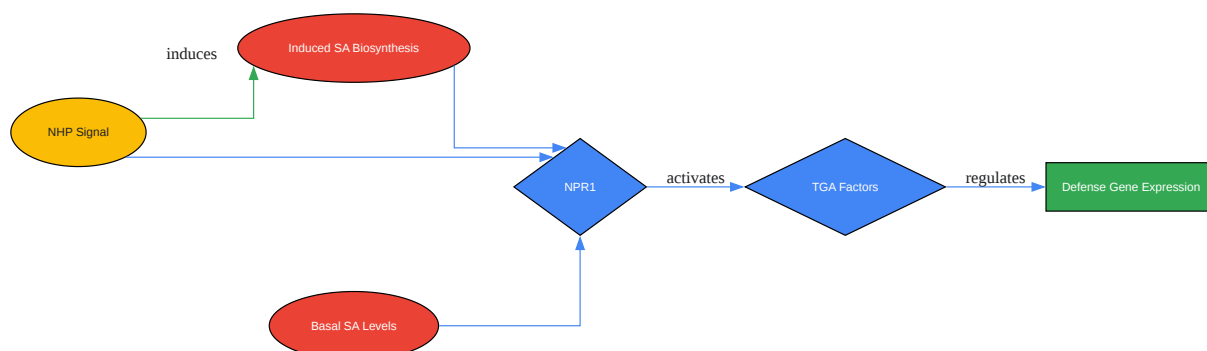
## Mandatory Visualizations

### NHP Signaling Pathway in *Arabidopsis thaliana*









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